

# head-to-head comparison of MRTX1133 and adagrasib in KRAS mutant cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MRTX1133 formic

Cat. No.: B14762524

Get Quote

# A Head-to-Head Showdown: MRTX1133 vs. Adagrasib in KRAS Mutant Cell Lines

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting KRAS, an oncogene long considered "undruggable," has ushered in a new era of precision oncology. Two prominent players in this field are MRTX1133 and adagrasib (MRTX849), both developed by Mirati Therapeutics. While both drugs target mutant KRAS, they do so with distinct specificities and mechanisms of action. Adagrasib is a covalent inhibitor of KRAS G12C, a mutation prevalent in non-small cell lung cancer (NSCLC).[1][2] In contrast, MRTX1133 is a non-covalent inhibitor designed to target KRAS G12D, a common mutation in pancreatic, colorectal, and lung cancers.[3][4] This guide provides a comprehensive head-to-head comparison of their preclinical performance in KRAS mutant cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

## At a Glance: Key Differences



| Feature                | MRTX1133                                                   | Adagrasib (MRTX849)           |  |
|------------------------|------------------------------------------------------------|-------------------------------|--|
| Primary Target         | KRAS G12D[3]                                               | KRAS G12C[1]                  |  |
| Binding Mechanism      | Non-covalent, reversible[4]                                | Covalent, irreversible[1]     |  |
| Target Cysteine        | Not applicable                                             | Cysteine-12 of KRAS G12C[1]   |  |
| State of KRAS Targeted | Both active (GTP-bound) and inactive (GDP-bound) states[4] | Inactive (GDP-bound) state[1] |  |

## In Vitro Efficacy: A Tale of Two Mutants

The in vitro potency of MRTX1133 and adagrasib has been evaluated across a panel of cancer cell lines harboring their respective target mutations. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for assessing the efficacy of these compounds.

### MRTX1133 Potency in KRAS G12D Mutant Cell Lines

MRTX1133 has demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines with the KRAS G12D mutation.

| Cell Line | Cancer Type IC50 (nM) |          |  |
|-----------|-----------------------|----------|--|
| AsPC-1    | Pancreatic            | 7-10[5]  |  |
| SW1990    | Pancreatic            | 7-10[5]  |  |
| AGS       | Gastric               | 6[4][6]  |  |
| HPAF-II   | Pancreatic            | >1000[1] |  |
| PANC-1    | Pancreatic            | >5000[1] |  |
| LS513     | Colorectal            | >100[1]  |  |
| SNUC2B    | Colorectal            | >5000[1] |  |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

### **Adagrasib Potency in KRAS G12C Mutant Cell Lines**



Adagrasib has shown significant anti-proliferative activity in a broad range of KRAS G12C mutant cancer cell lines.

| Cell Line  | Cancer Type | IC50 (nM) (2D culture)                               |  |
|------------|-------------|------------------------------------------------------|--|
| MIA PaCa-2 | Pancreatic  | ~150 (comparable to 2D assay for 3-day treatment)[5] |  |
| NCI-H358   | NSCLC       | 10 - 973[7]                                          |  |
| NCI-H2122  | NSCLC       | 10 - 973[8]                                          |  |
| NCI-H23    | NSCLC       | Not explicitly stated, but sensitive[9]              |  |
| SW1573     | NSCLC       | Not explicitly stated, but sensitive[9]              |  |

Note: The range of IC50 values for adagrasib reflects its activity across a panel of 17 KRAS G12C-mutant cell lines.[7]

# Head-to-Head in a KRAS G12C Model: An Unexpected Finding

A recent study directly compared the efficacy of MRTX1133 and adagrasib in the KRAS G12C pancreatic cancer cell line, MIA PaCa-2. Surprisingly, MRTX1133, designed as a G12D inhibitor, demonstrated significant activity against this G12C mutant line.

| Inhibitor | Cell Line  | KRAS Mutation | IC50 (nM)                                               |
|-----------|------------|---------------|---------------------------------------------------------|
| MRTX1133  | MIA PaCa-2 | G12C          | 149[5]                                                  |
| Adagrasib | MIA PaCa-2 | G12C          | Comparable to 2D assay (robust inhibition at 3 days)[5] |

This finding suggests that the selectivity of MRTX1133 may not be absolute and that it can effectively inhibit KRAS G12C in certain cellular contexts.[5]





## **Signaling Pathway Inhibition**

Both MRTX1133 and adagrasib function by inhibiting the downstream signaling pathways that are constitutively activated by mutant KRAS. A primary readout of this inhibition is the reduction of phosphorylated extracellular signal-regulated kinase (pERK).









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]



- 3. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity |
   Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. letswinpc.org [letswinpc.org]
- To cite this document: BenchChem. [head-to-head comparison of MRTX1133 and adagrasib in KRAS mutant cell lines.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762524#head-to-head-comparison-of-mrtx1133-and-adagrasib-in-kras-mutant-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com